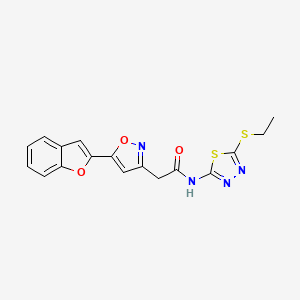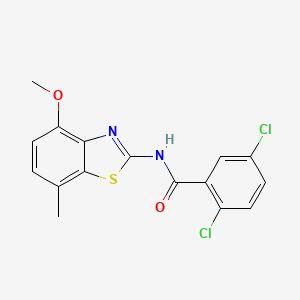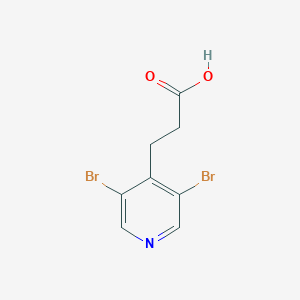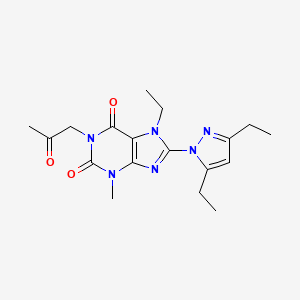
4-Ethylthioanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylthioanisole is an organic compound with the molecular formula C9H12S and a molecular weight of 152.26 . It is used for proteomics research applications .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, thioanisole, can be prepared by methylation of thiophenol . A study also mentions the catalytic activity for thioanisole oxidation of homogeneous and heterogeneous binuclear manganese (II) complexes with amino acid-based ligands .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 12 hydrogen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Antidotal Uses in Toxicology
4-Methylpyrazole (4-MP), a related compound to 4-Ethylthioanisole, is notable for its use in the treatment of poisonings, specifically ethylene glycol and methanol intoxications. Its effectiveness as an antidote is linked to its ability to inhibit alcohol dehydrogenase, the enzyme responsible for metabolizing these toxic alcohols into harmful substances (Jacobsen et al., 1988). Further studies have demonstrated its potential as a safer alternative to traditional ethanol therapy in these poisonings, offering advantages like fewer adverse effects and more predictable pharmacokinetics (Jacobsen et al., 1996).
Implications in Pediatric Toxicology
In pediatric cases, 4-MP has shown effectiveness in treating ethylene glycol poisoning without the need for more invasive treatments like hemodialysis. This application highlights its potential to simplify and improve the management of such poisonings in children (Boyer et al., 2001).
Impact on Antioxidant Enzymes
Research has explored the impact of 4-MP on antioxidant enzyme status and lipid peroxidation in the liver, particularly following exposure to ethylene glycol and ethyl alcohol. This line of inquiry is crucial for understanding the broader biochemical impacts of antidotal treatments (Sommerfeld et al., 2012).
Applications in Corrosion Inhibition
Shifting from medical to industrial applications, derivatives similar to this compound, like triazole derivatives, have been studied for their role in inhibiting copper corrosion. These studies are significant for industries where metal preservation is critical (Sudheer & Quraishi, 2013).
Influence in Agricultural Chemistry
In the realm of agriculture, compounds related to this compound, such as ethyl 4-(methylthio)-m-tolyl isopropylphosphoramidate, have been used for controlling nematodes in grass, indicating their potential utility in pest management (Johnson, 1970).
Biothiol Detection in Medical Diagnostics
The detection of biothiols, which are crucial in various physiological processes, can be aided by compounds like ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate. This highlights the potential of this compound derivatives in diagnostic and analytical chemistry (Wang et al., 2017).
Wirkmechanismus
Mode of Action
For instance, a silica-supported metal complex can catalyze the oxidation of thioanisole with H2O2, resulting in the formation of sulfoxide and sulfone .
Biochemical Pathways
. These reactions could potentially affect various biochemical pathways, particularly those involving sulfur metabolism.
Pharmacokinetics
0 g/mL . These physical properties could potentially influence its bioavailability and pharmacokinetics.
Result of Action
. These products could potentially have various effects at the molecular and cellular levels, depending on their interactions with biological targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and extent of chemical reactions. For instance, the oxidation of thioanisole compounds can be catalyzed by a silica-supported metal complex . The activity of this catalyst remains nearly unchanged after five cycles, indicating its stability . .
Eigenschaften
IUPAC Name |
1-ethyl-4-methylsulfanylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-3-8-4-6-9(10-2)7-5-8/h4-7H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETCYASWPLGPGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-2-phenyl-1,3-thiazole](/img/structure/B2378283.png)
![5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2378284.png)




![Ethyl 5-(2-methoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2378294.png)

![5-(Benzenesulfonyl)-2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2378296.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2378298.png)
![2-Chloro-N-[[2-[(4-phenylpiperazin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2378299.png)

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2378303.png)
